
2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt is a chemical compound with significant applications in various fields. It is known for its unique structural properties and reactivity, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt typically involves sulfonation and subsequent functionalization of naphthalene derivatives. The process begins with the sulfonation of naphthalene to form naphthalenesulfonic acid. This intermediate is then subjected to further reactions to introduce the methylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The resulting naphthalenesulfonic acid is then purified and reacted with methylsulfonyl chloride under controlled conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinic acids, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt involves its interaction with molecular targets through its sulfonic acid and methylsulfonyl groups. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The compound’s reactivity allows it to participate in various biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenesulfonic acid sodium salt
- 5-Methyl-2-naphthalenesulfonic acid potassium salt
- Naphthalene-2-sulfonic acid
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt stands out due to its dual methylsulfonyl functional groups, which enhance its reactivity and versatility in chemical reactions. This unique structure allows for more diverse applications in research and industry.
Propriétés
Numéro CAS |
62587-74-0 |
|---|---|
Formule moléculaire |
C12H12NNaO8S3 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
sodium;5-(methanesulfonamido)-1-methylsulfonyloxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H13NO8S3.Na/c1-22(14,15)13-10-5-3-4-9-8(10)6-7-11(24(18,19)20)12(9)21-23(2,16)17;/h3-7,13H,1-2H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
DLZRAKGXWVKRGU-UHFFFAOYSA-M |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC2=C1C=CC(=C2OS(=O)(=O)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
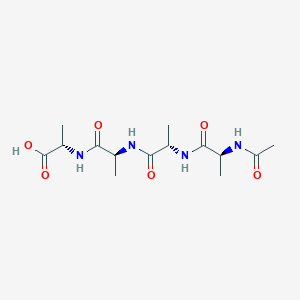
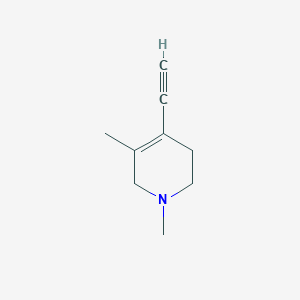
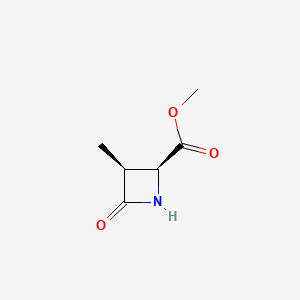

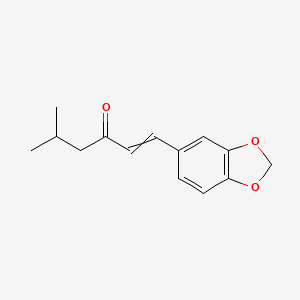
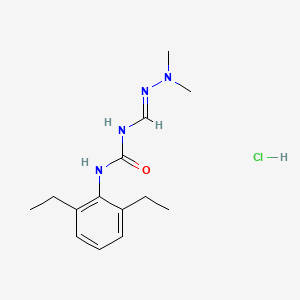
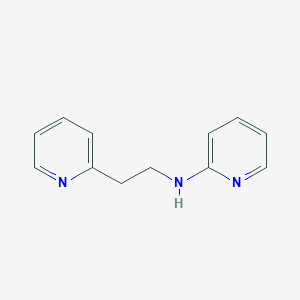
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
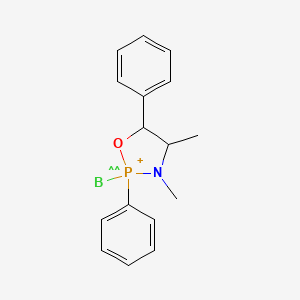
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
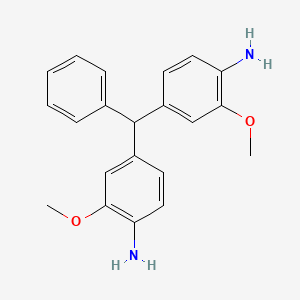
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
